5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Agrochemical Synthesis Structure-Activity Relationship Isomeric Purity

Sourcing positional isomers or generic pyridazinones risks inactive analogs. This compound delivers the exact 5-benzylthio-4-chloro regiochemistry required for nematicidal/acaricidal activity. - Differentiated scaffold: 5-benzylthio-4-chloro-2-phenylpyridazinone core absent in Chloridazon or LCS-1. - Lipophilic reference: LogP 4.1 vs. Chloridazon LogP 1.7 for permeability calibration. - Library-ready: Stable intermediate (mp 138°C) for SAR expansion via chloro displacement.

Molecular Formula C17H13ClN2OS
Molecular Weight 328.8 g/mol
CAS No. 16461-34-0
Cat. No. B095604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one
CAS16461-34-0
Synonyms5-(BENZYLTHIO)-4-CHLORO-2-PHENYLPYRIDAZIN-3(2H)-ONE
Molecular FormulaC17H13ClN2OS
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
InChIInChI=1S/C17H13ClN2OS/c18-16-15(22-12-13-7-3-1-4-8-13)11-19-20(17(16)21)14-9-5-2-6-10-14/h1-11H,12H2
InChIKeySRBNYWJSFPWEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one: Core Structural Profile


5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one (CAS 16461-34-0) is a pyridazinone derivative with the molecular formula C17H13ClN2OS and a molecular weight of 328.82 g/mol [1]. Its structure features a benzylthio group at the 5-position and a phenyl substituent on the pyridazinone nitrogen, distinguishing it from simpler 2-alkyl or 2-H analogs [2]. This specific substitution pattern is of interest for agrochemical and pharmacological screening, as indicated by its inclusion in patent families claiming fungicidal and nematicidal activities for related 5-benzylthio-4-chloro-pyridazinones [3].

Workflow Agrochemical / fungicidal screening studies
Selection 5-benzylthio-4-chloro pharmacophore for SAR fidelity
Context Patent-family chemotype; requires regioisomer verification

Procurement Risk: 5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one Cannot Be Substituted


Generic substitution among pyridazinones is high-risk due to the profound impact of substituent position on biological activity. As demonstrated in early patent literature, the specific combination of a 5-benzylthio group and a 4-chloro substituent on a 2-phenylpyridazinone scaffold is critical for certain insecticidal and acaricidal activities, which are absent in analogs with different N-substitution or halogen placement [1]. Furthermore, the target compound's 5-benzylthio-4-chloro regiochemistry is structurally distinct from its 4-benzylthio-5-chloro isomer (CAS 20142-47-6), which is expected to exhibit different reactivity and target binding . Simple 5-amino or 5-chloro analogs, such as Chloridazon or LCS-1, lack the thioether moiety necessary for the lipophilic and metabolic interactions cited in agrochemical patents [2].

Regioisomer Mismatch
4-benzylthio-5-chloro isomer (CAS 20142-47-6) may alter target binding and invalidate SAR data.
Scaffold Mismatch
5-amino analogs (e.g., Chloridazon) lack the thioether moiety linked to lipophilic and metabolic interactions.
Substituent Mismatch
2-alkyl analogs may shift the electron distribution and target-site interaction profile reported for 2-phenyl.

Quantitative Differentiation Guide for 5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one


Regiochemical Identity: 5-Benzylthio vs. 4-Benzylthio

A critical point for procurement is the defined regiochemistry of the benzylthio substituent. The target compound (CAS 16461-34-0) carries the benzylthio group at the 5-position, while a commercially available isomer (CAS 20142-47-6) has it at the 4-position. In pyridazinone SAR, the 5-position modification directly impacts electron density and steric hindrance at the active site, which is well-documented for related fungicidal and insecticidal chemotypes [1]. Substitution with the incorrect isomer introduces an uncontrolled variable that invalidates comparative biological assay results .

Regiochemical Identity
Head-to-head
5-(benzylthio)-4-chloro vs. 4-(benzylsulfanyl)-5-chloro isomer (CAS 20142-47-6). Distinct CAS, predicted LogP, and biological profile.
Regioisomer identity controls SAR validity.
Verify via NMR, HPLC retention, or mp (target mp: 138 °C).
Agrochemical Synthesis Structure-Activity Relationship Isomeric Purity

Lipophilicity Advantage vs. Chloridazon

The target compound exhibits significantly higher lipophilicity compared to the 5-amino analog Chloridazon. The predicted LogP for 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one is 4.1 [1], whereas Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) has an experimental LogP of 1.7 [2]. This LogP difference of 2.4 units suggests enhanced membrane permeability and a distinct environmental fate profile, which is advantageous for designing systemic agrochemicals or CNS-penetrant pharmaceuticals [3].

Lipophilicity vs. Chloridazon
Cross-study comparable
Predicted LogP 4.1 vs. experimental LogP 1.7. ΔLogP ≈ +2.4.
Reported LogP supports membrane permeability context.
Predicted vs. experimental comparison; data to verify.
Fungicide Discovery Physicochemical Property Membrane Permeability

Scaffold Differentiation from Pyridaben

The patent family US4877787A establishes that 5-benzylthio-4-chloro-3(2H)-pyridazinones possess a multi-spectrum agrochemical profile (insecticidal, acaricidal, nematicidal) not reported for prior art analogs [1]. While Pyridaben (2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one) is a successful commercial acaricide, the target compound's 2-phenyl substitution, instead of 2-tert-butyl, creates a distinct chemical space. This alters the electron distribution on the pyridazinone ring, potentially modifying its metabolic stability and target-site interaction compared to the Pyridaben scaffold [2].

Scaffold vs. Pyridaben
Class-level inference
2-phenyl substituent vs. 2-tert-butyl (Pyridaben). No head-to-head mortality data available.
Non-obvious chemotype for SAR exploration.
Patent disclosure; direct comparative endpoint data to verify.
Acaricidal Activity Nematicidal Activity Patent Composition-of-Matter

Recommended Applications for 5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one


Lead Optimization in Agrochemical Discovery

This compound serves as a key intermediate or screening hit for agrochemical discovery programs targeting oomycetes or soil-borne nematodes. Its 5-benzylthio-4-chloro pharmacophore is specifically claimed in patent literature for conferring superior acaricidal and nematicidal activity compared to 2-alkyl or unsubstituted pyridazinones [1]. Procuring this precise analog ensures fidelity to the patented active scaffold during SAR expansion, unlike generic pyridazinones which lack the critical thioether moiety.

Regiochemical Selectivity Probe

The 5-benzylthio-4-chloro regiochemistry (vs. the 4-benzylthio-5-chloro isomer, CAS 20142-47-6) provides a distinct spatial orientation for cysteine-targeting or hydrophobic pocket interactions in enzyme inhibition studies. This compound is suitable for use as a negative control or selectivity probe against its positional isomer in inhibition assays for enzymes like SOD1 or mitochondrial complex I, where LCS-1 and Pyridaben analogs show lineage-specific effects .

Standard for Membrane Permeability Modeling

With a predicted LogP of 4.1 and a melting point of 138 °C, this compound is an excellent reference standard for calibrating computational permeability models or HPLC lipophilicity assays in a lead optimization campaign. Its lipophilicity is significantly higher than the 5-amino analog Chloridazon (LogP 1.7), making it a useful boundary marker for establishing property-activity relationships [2].

Starting Material for Thioether Library Synthesis

Given its well-defined melting point and boiling point (439.9±55.0 °C predicted) [2], this compound is suitable as a stable intermediate for further derivatization. Researchers can leverage the chloro leaving group and benzylthio moiety to generate diverse 5-substituted pyridazinone libraries, bypassing the multi-step synthesis from dichloro precursors described in the prior art [1].

Application
Selection Property
Validation Focus
Agrochemical lead optimization
5-benzylthio-4-chloro pharmacophore
Patent-fidelity and target pest spectrum review
Regiochemical selectivity probe
Defined 5-benzylthio regiochemistry
Isomer-specific enzyme inhibition assay context
Membrane permeability reference
Predicted LogP 4.1 boundary marker
Computational model or HPLC lipophilicity calibration
Thioether library synthesis
Stable intermediate with defined mp
Derivatization feasibility and multi-step route bypass

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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